molecular formula C10H13N3O B15070196 7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxamide

7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No.: B15070196
M. Wt: 191.23 g/mol
InChI Key: LRIYPWGMOVKQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxamide is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of isoquinoline derivatives followed by amination and subsequent cyclization.

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, which may have different properties and applications.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced isoquinoline compounds.

Scientific Research Applications

Chemistry: In organic synthesis, 7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They may act as inhibitors or modulators of specific enzymes or receptors, contributing to the development of new drugs.

Industry: In the chemical industry, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative used.

Comparison with Similar Compounds

  • 7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • 7-Amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid
  • 7-Amino-2- (tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline

Comparison: Compared to similar compounds, 7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxamide is unique due to its specific functional groups and structural features. These differences can influence its reactivity, biological activity, and potential applications. For example, the presence of the carboxamide group may enhance its ability to form hydrogen bonds, affecting its interactions with biological targets.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

7-amino-3,4-dihydro-1H-isoquinoline-2-carboxamide

InChI

InChI=1S/C10H13N3O/c11-9-2-1-7-3-4-13(10(12)14)6-8(7)5-9/h1-2,5H,3-4,6,11H2,(H2,12,14)

InChI Key

LRIYPWGMOVKQMY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.